molecular formula C18H18FN3O2 B4084769 7-(4-fluorophenyl)-2-(morpholin-4-yl)-7,8-dihydroquinazolin-5(6H)-one

7-(4-fluorophenyl)-2-(morpholin-4-yl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B4084769
M. Wt: 327.4 g/mol
InChI Key: SAGOFKBTSXBOIX-UHFFFAOYSA-N
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Description

7-(4-fluorophenyl)-2-(morpholin-4-yl)-7,8-dihydroquinazolin-5(6H)-one is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a fluorophenyl group, a morpholine ring, and a quinazolinone core. It is of interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-fluorophenyl)-2-(morpholin-4-yl)-7,8-dihydroquinazolin-5(6H)-one typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction, where the morpholine acts as a nucleophile and reacts with an appropriate leaving group on the quinazolinone core.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, solvents, and controlled temperature and pressure conditions to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the quinazolinone core, potentially converting it to dihydroquinazoline derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: N-oxide derivatives of the morpholine ring.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted derivatives of the fluorophenyl group.

Scientific Research Applications

7-(4-fluorophenyl)-2-(morpholin-4-yl)-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated as a lead compound in drug discovery programs targeting various diseases.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other chemical products.

Mechanism of Action

The mechanism of action of 7-(4-fluorophenyl)-2-(morpholin-4-yl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: It can inhibit the activity of certain enzymes involved in disease pathways.

    Modulating Receptors: The compound may bind to and modulate the activity of specific receptors, affecting cellular signaling.

    Interfering with DNA/RNA: It can interact with nucleic acids, potentially disrupting the replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-chlorophenyl)-2-(morpholin-4-yl)-7,8-dihydroquinazolin-5(6H)-one
  • 7-(4-bromophenyl)-2-(morpholin-4-yl)-7,8-dihydroquinazolin-5(6H)-one
  • 7-(4-methylphenyl)-2-(morpholin-4-yl)-7,8-dihydroquinazolin-5(6H)-one

Uniqueness

7-(4-fluorophenyl)-2-(morpholin-4-yl)-7,8-dihydroquinazolin-5(6H)-one is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability compared to other similar compounds. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets.

Properties

IUPAC Name

7-(4-fluorophenyl)-2-morpholin-4-yl-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O2/c19-14-3-1-12(2-4-14)13-9-16-15(17(23)10-13)11-20-18(21-16)22-5-7-24-8-6-22/h1-4,11,13H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGOFKBTSXBOIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C3C(=N2)CC(CC3=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-(4-fluorophenyl)-2-(morpholin-4-yl)-7,8-dihydroquinazolin-5(6H)-one
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7-(4-fluorophenyl)-2-(morpholin-4-yl)-7,8-dihydroquinazolin-5(6H)-one
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7-(4-fluorophenyl)-2-(morpholin-4-yl)-7,8-dihydroquinazolin-5(6H)-one
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7-(4-fluorophenyl)-2-(morpholin-4-yl)-7,8-dihydroquinazolin-5(6H)-one
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7-(4-fluorophenyl)-2-(morpholin-4-yl)-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 6
7-(4-fluorophenyl)-2-(morpholin-4-yl)-7,8-dihydroquinazolin-5(6H)-one

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